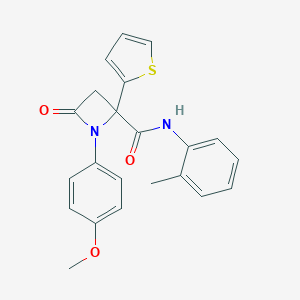
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidinecarboxamide derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of Alzheimer's disease. In addition, it has been found to have antioxidant properties and to enhance the immune system.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. It has also been found to be relatively non-toxic, which is important for the development of safe and effective drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide. One direction is to study its potential as a treatment for other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis method for this compound to improve its yield and purity.
合成方法
The synthesis of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide involves the reaction of 2-methylphenyl isothiocyanate, 4-methoxybenzylamine, and 2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound.
科学研究应用
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide has been studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
属性
分子式 |
C22H20N2O3S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-thiophen-2-ylazetidine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3S/c1-15-6-3-4-7-18(15)23-21(26)22(19-8-5-13-28-19)14-20(25)24(22)16-9-11-17(27-2)12-10-16/h3-13H,14H2,1-2H3,(H,23,26) |
InChI 键 |
FYNFVKMHANSLCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CS4 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
